molecular formula C5H6Cl4 B072234 Tetrachlorocyclopentane CAS No. 1122-14-1

Tetrachlorocyclopentane

Cat. No. B072234
CAS RN: 1122-14-1
M. Wt: 207.9 g/mol
InChI Key: ZFMWDTNZPKDVBU-UHFFFAOYSA-N
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Description

Tetrachlorocyclopentane, also known as 1,2,3,4-Tetrachlorocyclopentane, is a chemical compound with the molecular formula C5H6Cl4 . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of Tetrachlorocyclopentane consists of a cyclopentane ring with four chlorine atoms attached. The molecular formula is C5H6Cl4, with an average mass of 207.913 Da and a monoisotopic mass of 205.922363 Da . The molecule contains a total of 15 bonds, including 9 non-H bonds and 1 five-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tetrachlorocyclopentane include its molecular structure, mass, and formula as mentioned above . Detailed information about its melting point, boiling point, density, and other physical and chemical properties are not provided in the available resources.

Scientific Research Applications

  • Sorption of Tetracyclines by Soils : Tetracyclines (TCs), used in veterinary medicine, have been detected in soil and water, raising concerns about their effects on ecosystems. Their sorption by soils, influenced by soil pH and clay content, was studied, indicating that TCs are highly sorbed, especially in acidic and high clay soils. A model describing this sorption process was developed (Sassman & Lee, 2005).

  • Sorption on Soil Clays and Humic Substances : The sorption of TC and chlortetracycline (CTC) on clays and humic substances from agricultural soils was quantified, showing strong sorption on clays and the influence of cation bridging and exchange in the process (Pils & Laird, 2007).

  • Tetracycline Staining of Teeth and Oral Cavity : Tetracyclines can cause discoloration of teeth and oral cavity, a concern for long-term use. The mechanism of staining and prevalence in the adult population was discussed (Sánchez, Rogers, & Sheridan, 2004).

  • Tetracyclines in Infectious Diseases and Potential Therapeutics : The history of tetracyclines, their evolution, and biologic activity against a wide spectrum of pathogens were reviewed. Their potential therapeutic use in inflammation-based diseases was highlighted (Nelson & Levy, 2011).

  • Antibiotic Use and Impact on Mitochondria and Chloroplasts : The intensive use of tetracyclines in livestock and biomedical research affects mitochondrial proteostasis and physiology. The impact on plant chloroplasts and the need for stricter policies on antibiotic usage were discussed (Wang, Ryu, Houtkooper, & Auwerx, 2015).

  • Non-Antibiotic Properties of Tetracyclines : Tetracyclines have a variety of biological actions unrelated to their antimicrobial activity, including anti-inflammatory and anti-apoptotic activities. The review covers the most important non-antibiotic biological effects beneficial in various diseases (Garrido-Mesa, Zarzuelo, & Gálvez, 2013).

Safety And Hazards

When handling Tetrachlorocyclopentane, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Using personal protective equipment and ensuring adequate ventilation are recommended. In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

1,2,3,4-tetrachlorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl4/c6-2-1-3(7)5(9)4(2)8/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMWDTNZPKDVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880405
Record name 1,2,3,4-Tetrachlorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrachlorocyclopentane

CAS RN

59808-78-5, 1122-14-1
Record name Cyclopentane, tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059808785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,4-Tetrachlorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrachlorocyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-Tetrachlorocyclopentane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NZ7CFK7JW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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